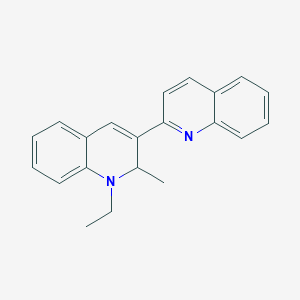
1'-Ethyl-2'-methyl-1',2'-dihydro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the class of biquinolines. These compounds are characterized by the presence of two quinoline units connected through a single bond. The unique structure of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline derivatives in treating various diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can be compared with other biquinoline derivatives, such as:
2,2’-Biquinoline: Lacks the ethyl and methyl substituents, leading to different chemical and physical properties.
1,1’-Dimethyl-2,2’-biquinoline: Contains methyl groups at different positions, affecting its reactivity and biological activity.
1,2’-Dihydro-2,3’-biquinoline: Similar structure but without the ethyl and methyl groups, resulting in different applications and properties.
Properties
CAS No. |
929205-55-0 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-ethyl-2-methyl-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C21H20N2/c1-3-23-15(2)18(14-17-9-5-7-11-21(17)23)20-13-12-16-8-4-6-10-19(16)22-20/h4-15H,3H2,1-2H3 |
InChI Key |
KOQXLLWBEJOVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



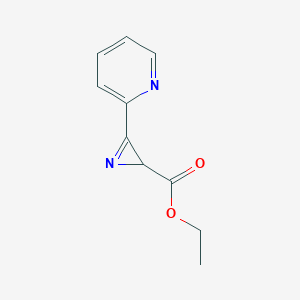
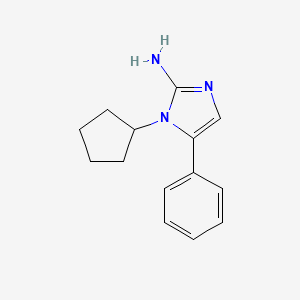
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

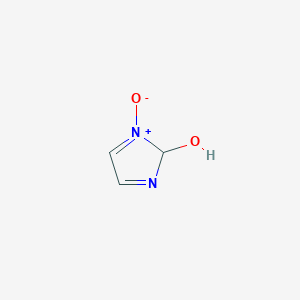
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
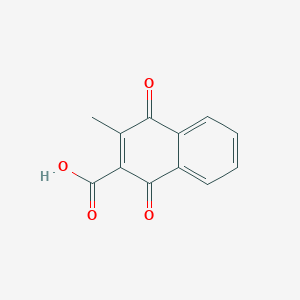
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
